molecular formula C27H34N2 B5321875 Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)- CAS No. 92178-46-6

Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-

Cat. No.: B5321875
CAS No.: 92178-46-6
M. Wt: 386.6 g/mol
InChI Key: JLBMALJTULZYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 5-hexyl-2-(4’-pentyl[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of amidines with ketones or aldehydes. For instance, a copper-catalyzed cyclization of ketones with nitriles can produce diversely functionalized pyrimidines under basic conditions . Another method involves the use of α,β-unsaturated ketoximes with activated nitriles in a copper-catalyzed [4 + 2] annulation reaction .

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs scalable and efficient methods. For example, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method is advantageous due to its simplicity and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine derivatives undergo various chemical reactions, including:

    Oxidation: Pyrimidines can be oxidized to form pyrimidine N-oxides.

    Reduction: Reduction of pyrimidines can yield dihydropyrimidines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated pyrimidines can undergo substitution with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidines.

Scientific Research Applications

Pyrimidine derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine derivatives varies depending on their specific structure and application. In medicinal chemistry, pyrimidine derivatives often act by inhibiting enzymes or interacting with nucleic acids. For example, some pyrimidine-based drugs inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis . The molecular targets and pathways involved can include interactions with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cytosine, Thymine, and Uracil: These are naturally occurring pyrimidine bases found in DNA and RNA.

    Barbiturates: A class of drugs derived from pyrimidine that act as central nervous system depressants.

    Sulfonylureas: A class of organic compounds used as herbicides and antidiabetic drugs.

Uniqueness

Pyrimidine, 5-hexyl-2-(4’-pentyl[1,1’-biphenyl]-4-yl)- is unique due to its specific substituents, which can impart distinct physical and chemical properties

Properties

IUPAC Name

5-hexyl-2-[4-(4-pentylphenyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2/c1-3-5-7-9-11-23-20-28-27(29-21-23)26-18-16-25(17-19-26)24-14-12-22(13-15-24)10-8-6-4-2/h12-21H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMALJTULZYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348097
Record name Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92178-46-6
Record name Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Reactant of Route 2
Reactant of Route 2
Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Reactant of Route 3
Reactant of Route 3
Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Reactant of Route 4
Reactant of Route 4
Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Reactant of Route 5
Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-
Reactant of Route 6
Reactant of Route 6
Pyrimidine, 5-hexyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.